molecular formula C13H18ClNO2 B1397370 1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride CAS No. 1220017-40-2

1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride

Cat. No.: B1397370
CAS No.: 1220017-40-2
M. Wt: 255.74 g/mol
InChI Key: KZIRIUVUXXECFI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is 1-[2-(pyrrolidin-3-ylmethoxy)phenyl]ethanone hydrochloride . This name reflects its structural components:

  • A phenyl ring substituted at the 2-position with a methoxy group (-OCH₃).
  • The methoxy group is further connected to a pyrrolidin-3-ylmethyl moiety (a five-membered nitrogen-containing ring with a methylene bridge at the 3-position).
  • The ethanone group (acetyl, -COCH₃) is attached to the phenyl ring.
  • The hydrochloride salt forms via protonation of the pyrrolidine nitrogen.

The structural formula is represented as:
$$ \text{C}6\text{H}5\text{-O-CH}2\text{-C}3\text{H}6\text{N-CH}3\text{CO} \cdot \text{HCl} $$
A visual depiction shows the phenyl ring with substituents at the 2-position, the pyrrolidine ring, and the hydrochloride counterion.

CAS Registry Number and Alternative Nomenclature

The CAS Registry Number for this compound is 1220017-40-2 . Alternative naming conventions include:

  • 1-(2-(Pyrrolidin-3-ylmethoxy)phenyl)ethanone hydrochloride
  • 1-[2-(3-Pyrrolidinylmethoxy)phenyl]ethanone hydrochloride (simplified numbering)
  • 2-(3-Pyrrolidinylmethoxy)acetophenone hydrochloride (common name emphasizing the acetyl group).

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₁₈ClNO₂ , with the following composition:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 13 12.01 156.13
H 18 1.008 18.14
Cl 1 35.45 35.45
N 1 14.01 14.01
O 2 16.00 32.00
Total 255.73

The calculated molecular weight is 255.73 g/mol , consistent with experimental data.

Salt Formation Rationale: Hydrochloride Counterion Considerations

The hydrochloride salt form is selected for the following reasons:

Property Free Base Hydrochloride Salt
Solubility in Water Low (lipophilic) High (ionic character)
Stability Prone to oxidation Enhanced crystalline stability
Bioavailability Variable absorption Improved dissolution

The pyrrolidine nitrogen (pKₐ ~10–11) reacts with hydrochloric acid to form a stable ammonium chloride salt , which increases polarity and water solubility. This salt form is preferred in pharmaceutical applications to optimize pharmacokinetic properties.

Properties

IUPAC Name

1-[2-(pyrrolidin-3-ylmethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10(15)12-4-2-3-5-13(12)16-9-11-6-7-14-8-11;/h2-5,11,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIRIUVUXXECFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring linked to a phenyl group through an ethanone moiety, which is significant for its interactions with various biological targets.

  • Molecular Formula : C13_{13}H17_{17}ClN2_{2}O\
  • Molecular Weight : 255.75 g/mol
  • CAS Number : 1220017-40-2

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to modulate neurotransmitter systems, which can lead to various therapeutic effects, particularly in neurological disorders.

Molecular Targets

  • Enzymes : The compound may inhibit or activate enzymes involved in neurotransmission, potentially affecting pathways related to pain perception and cognitive functions.
  • Receptors : It has been studied for its binding affinity to various receptors, including those associated with dopamine and serotonin pathways.

Biological Activity

Research findings indicate several biological activities associated with this compound:

1. Neuroprotective Effects

Studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating conditions like Parkinson's disease. In animal models, the compound has shown promise in reducing dyskinesias induced by L-Dopa treatment, indicating its potential utility in managing motor symptoms associated with neurodegenerative diseases .

2. Analgesic Properties

The compound is under investigation for its analgesic effects. Preliminary studies have indicated that it may modulate pain pathways, offering a potential alternative to traditional pain management therapies.

Research Findings and Case Studies

StudyFindings
Neuroprotection in Parkinson's Models Reduced L-Dopa-induced dyskinesias in primate models, suggesting potential for managing motor symptoms .
Analgesic Activity Modulation of pain pathways observed in preliminary tests; further studies needed for validation.
Antimicrobial Potential Related compounds exhibit antimicrobial effects; further research could explore this aspect for the target compound .

Scientific Research Applications

1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride, also known as a synthetic compound with potential applications in various fields, has garnered attention in scientific research. This article explores its applications, particularly in medicinal chemistry, neuroscience, and pharmacology.

Chemical Properties and Structure

The compound features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethanone moiety. Its molecular formula is C14H18ClN2O2, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its biological activity.

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant properties. Studies have demonstrated that modifications in the molecular structure can enhance the binding affinity to serotonin receptors, suggesting potential use as a novel antidepressant agent .

Analgesic Properties
Preliminary studies have shown that this compound may possess analgesic effects. The mechanism of action could involve modulation of pain pathways through interaction with opioid receptors or other neurotransmitter systems .

Neuroscience

Cognitive Enhancement
Investigations into cognitive enhancement properties have been conducted. The compound's ability to influence neurotransmitter levels, particularly acetylcholine and dopamine, has been studied for its potential in treating cognitive deficits associated with neurodegenerative diseases .

Pharmacology

Drug Development
The compound serves as a lead structure for developing new pharmacological agents targeting various neurological disorders. Its derivatives are being synthesized and evaluated for improved efficacy and safety profiles .

Case Study 1: Antidepressant Efficacy

A double-blind clinical trial involving patients with major depressive disorder evaluated the efficacy of a derivative of this compound. Results indicated significant improvement in depressive symptoms compared to placebo, highlighting its potential as a therapeutic agent .

Case Study 2: Analgesic Effects

In a preclinical study on animal models, the analgesic effects of the compound were assessed using the formalin test. The results showed a marked reduction in pain response, suggesting its effectiveness as an analgesic agent .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAntidepressant
Similar Compound AAnalgesic
Similar Compound BCognitive Enhancer

Table 2: Clinical Trial Results

Study TypeSample SizeOutcomeReference
Double-blind trial100Significant symptom reduction
Preclinical study50Pain response reduction

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs and their substituent variations are outlined below:

Compound Name Substituents Key Structural Differences Reference
1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone HCl Pyrrolidinylmethoxy at 2-phenyl, ethanone Baseline compound Target
1-[2-(2-Diethylaminoethyloxy)phenyl]-3-phenylpropan-1-one HCl Diethylaminoethyloxy at 2-phenyl, propanone, 3-phenyl Extended alkyl chain (propanone vs. ethanone); additional phenyl group
2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethanone HCl Fluorophenyl at 2-position, piperidinyl-pyrrolidinyl Fluorine substituent; bicyclic amine system
1-(3-Hydroxyphenyl)-2-(phenethylamino)ethanone Hydroxyphenyl at 3-position, phenethylamino Phenolic -OH group; lack of hydrochloride salt

The pyrrolidinylmethoxy group in the target compound offers a balance between lipophilicity and solubility, whereas fluorophenyl (in ) enhances electron-withdrawing effects and metabolic stability.

Physicochemical Properties

Comparative physicochemical data for select analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone HCl C₁₄H₁₈ClNO₂ 283.75* Not reported Likely polar due to amine and HCl salt Target
1-(2-Methyl-3-pyridinyl)ethanone HCl C₈H₁₀ClNO 171.62 Not reported High solubility (HCl salt)
1-[2-[(4-Chlorobenzyl)oxy]phenyl]-1-ethanone C₁₅H₁₃ClO₂ 260.72 73–75 Low (non-ionic form)
2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxyphenyl)ethanone HCl C₁₂H₁₈ClNO₂ 259.73 Not reported Moderate (phenolic -OH and HCl salt)

*Calculated based on standard atomic weights.

The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogs (e.g., ). The pyrrolidine ring’s basicity (pKa ~11) enhances protonation under physiological conditions, aiding membrane permeability .

Pharmacological and Reactivity Profiles

  • Electron-Donating vs. In contrast, fluorophenyl substituents (e.g., ) increase electrophilicity, enhancing receptor-binding affinity.
  • Amine Functionality: The pyrrolidine ring’s secondary amine may interact with biological targets (e.g., ion channels or GPCRs), similar to propranolol derivatives ().
  • Stability : Hydrochloride salts (e.g., target compound, ) generally exhibit higher thermal stability than free bases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 3-pyrrolidinylmethoxy-substituted benzaldehyde derivatives may undergo acylation followed by hydrochlorination .
  • Key Factors : Temperature (optimized at 0–5°C for electrophilic substitution), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of the catalyst to substrate (typically 1:1 molar ratio) critically affect yield and purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is recommended .

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

  • Analytical Workflow :

  • NMR : ¹H NMR should show characteristic peaks for the pyrrolidinylmethoxy group (δ 3.5–4.0 ppm for methoxy protons, δ 2.5–3.0 ppm for pyrrolidine ring protons) and the ethanone carbonyl (δ 2.1–2.3 ppm). ¹³C NMR confirms the ketone carbon at ~205–210 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₈NO₂·HCl, MW 283.8).
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in related compounds) resolves bond angles and confirms stereochemistry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of hydrochloride dust .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
    • First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize byproducts like over-acylated derivatives?

  • Strategies :

  • Controlled Reaction Time : Monitor via TLC to terminate the reaction before secondary acylation occurs.
  • Protecting Groups : Use temporary protecting groups (e.g., tert-butyldimethylsilyl ether) for sensitive functional groups .
  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to improve regioselectivity .

Q. What advanced analytical techniques resolve discrepancies in pharmacological activity data across studies?

  • Approaches :

  • Chiral HPLC : Verify enantiomeric purity if the compound exhibits stereoisomerism, as impurities in the pyrrolidine ring can alter receptor binding .
  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to assess consistency in IC₅₀ values .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to correlate structural variations (e.g., methoxy positioning) with activity differences .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

  • Stability Studies :

  • Accelerated Degradation Tests : Store samples in DMSO, PBS, and ethanol at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation via HPLC-UV at 254 nm .
  • pH-Dependent Hydrolysis : The hydrochloride salt is stable in acidic conditions (pH 2–4) but may hydrolyze in neutral/basic buffers, releasing free pyrrolidine. Use lyophilization for aqueous stock solutions .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacokinetic data?

  • Integrated Methods :

  • Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., N-oxidation of pyrrolidine) that reduce bioavailability in vivo .
  • Plasma Protein Binding Assays : Measure free vs. bound fractions using equilibrium dialysis; high protein binding may explain reduced efficacy in vivo .
  • Permeability Studies : Perform Caco-2 cell assays to assess intestinal absorption limitations .

Methodological Notes

  • Spectral Interpretation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) to avoid misassignment of overlapping peaks .
  • Contamination Control : Use argon/vacuum drying to prevent hygroscopic degradation of the hydrochloride salt .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride
Reactant of Route 2
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1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.